molecular formula C10H12N4OS2 B1217499 Methyl 3-((4-azidophenyl)dithio)propionimidate CAS No. 63958-36-1

Methyl 3-((4-azidophenyl)dithio)propionimidate

Cat. No.: B1217499
CAS No.: 63958-36-1
M. Wt: 268.4 g/mol
InChI Key: YCXSYMVGMXQYNT-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Methyl 3-((4-azidophenyl)dithio)propionimidate involves a series of chemical reactions. One common method includes the reaction of p-azidophenyl disulfide with methyl 3-mercaptopropionate under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified using chromatographic techniques to obtain the desired compound .

Chemical Reactions Analysis

Methyl 3-((4-azidophenyl)dithio)propionimidate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as dithiothreitol, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Methyl 3-((4-azidophenyl)dithio)propionimidate involves the formation of covalent bonds with target molecules. The azido group can be activated by light to form a highly reactive nitrene intermediate, which then reacts with nearby molecules to form a covalent bond . This property makes it an effective tool for cross-linking and labeling proteins. The molecular targets and pathways involved include ligand-binding receptors and other proteins of interest .

Comparison with Similar Compounds

Methyl 3-((4-azidophenyl)dithio)propionimidate is unique due to its reversible cross-linking capability and photoreactive properties. Similar compounds include:

These compounds share similar functionalities but differ in their specific applications and reactivity profiles.

Properties

CAS No.

63958-36-1

Molecular Formula

C10H12N4OS2

Molecular Weight

268.4 g/mol

IUPAC Name

methyl 3-[(4-azidophenyl)disulfanyl]propanimidate

InChI

InChI=1S/C10H12N4OS2/c1-15-10(11)6-7-16-17-9-4-2-8(3-5-9)13-14-12/h2-5,11H,6-7H2,1H3

InChI Key

YCXSYMVGMXQYNT-UHFFFAOYSA-N

SMILES

COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-]

Canonical SMILES

COC(=N)CCSSC1=CC=C(C=C1)N=[N+]=[N-]

Synonyms

methyl 3-((4-azidophenyl)dithio)propionimidate
methyl 3-((p-azidophenyl)dithio)propionimidate

Origin of Product

United States

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